Rosiglitazone-d3
描述
Rosiglitazone, a thiazolidinedione, is known for its role in improving insulin sensitivity. It functions through the activation of the nuclear receptor peroxisome proliferator-activated receptor-gamma (PPAR-gamma), which plays a crucial role in metabolic regulation.
Synthesis Analysis
The synthesis of Rosiglitazone involves a multi-step chemical process starting from 2-Chloropyridine and 2-(Methylamino) ethanol through Williamson reaction, condensation reaction, and hydrogenation reaction, leading to high yields under mild reaction conditions (Qin, 2003).
Molecular Structure Analysis
Rosiglitazone's effectiveness as an anti-diabetic drug is partly attributed to its molecular structure, enabling it to act as a potent agonist of the PPAR-γ receptor. Its structure facilitates the activation of this receptor, which is central to its mechanism of action in reducing insulin resistance.
Chemical Reactions and Properties
Rosiglitazone acts through a PPAR-γ–independent mechanism to inhibit acyl-CoA synthetase activity and fatty acid partitioning in human arterial smooth muscle cells and macrophages, demonstrating its multifaceted actions beyond the PPAR-γ pathway (Askari et al., 2007).
Physical Properties Analysis
Investigations into the effects of solvents on Rosiglitazone reveal insights into its physical properties, including solubility and stability, which are crucial for its pharmacokinetic profile and therapeutic efficacy (Ismail et al., 2019).
科学研究应用
-
Cardiovascular Risk Analysis
- Field : Medical Research
- Application : Rosiglitazone is used in the systematic review and meta-analysis of its effects on cardiovascular risk and mortality .
- Methods : The research involves the use of individual patient level data (IPD) and summary level data from various sources. The study examines a composite outcome of acute myocardial infarction, heart failure, cardiovascular related death, and non-cardiovascular related death .
- Results : The study aims to clarify uncertainties about the cardiovascular risk of rosiglitazone and determine whether different analytical approaches are likely to alter the conclusions of adverse event meta-analyses .
-
Diabetes Treatment
- Field : Endocrinology
- Application : Rosiglitazone is used in the treatment of type 2 diabetes .
- Methods : The study involves the addition of a maximal dose of rosiglitazone to patients in whom maximal doses of metformin and a sulfonylurea agent failed to achieve the American Diabetes Association’s A1C goal level of <7% .
- Results : The addition of a maximal dose of rosiglitazone lowers the A1C value from 9.3 to 7.5% after 4 months .
-
Ferroptosis Inhibition
- Field : Biochemistry
- Application : Rosiglitazone is used as an inhibitor of long-chain acyl-CoA synthetase 4 (ACSL4), which is involved in the process of ferroptosis .
- Methods : Rosiglitazone is used at a concentration of 0.0125 mg/ml in the drinking water in a Gpx4 knockout mouse model of ferroptosis .
- Results : Rosiglitazone increases survival in the mouse model of ferroptosis .
-
Osteoblast Differentiation
- Field : Cell Biology
- Application : Rosiglitazone is used to accelerate osteoblast differentiation from human mesenchymal stem cells (hMSC) .
- Methods : The study involves the use of rosiglitazone in the differentiation process of hMSC into osteoblasts .
- Results : The study shows that rosiglitazone accelerates osteoblast differentiation at the expense of increased oxidative stress and cell death .
-
Insulin Sensitization
- Field : Endocrinology
- Application : Rosiglitazone works as an insulin sensitizer, by binding to the PPAR in fat cells and making the cells more responsive to insulin .
- Methods : It is marketed by the pharmaceutical company GlaxoSmithKline (GSK) as a stand-alone drug or for use in combination with metformin or with glimepiride .
- Results : Despite rosiglitazone’s effectiveness at decreasing blood sugar in type 2 diabetes mellitus, its use decreased dramatically as studies showed apparent associations with increased risks of heart attacks .
-
Anti-Inflammatory and Anti-Cancer Capabilities
- Field : Oncology and Immunology
- Application : Studies have shown that rosiglitazone has not only hypoglycemic effect but also anti-inflammatory and anti-cancer capabilities .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
-
Insulin Sensitization
- Field : Endocrinology
- Application : Rosiglitazone works as an insulin sensitizer, by binding to the PPAR in fat cells and making the cells more responsive to insulin .
- Methods : It is marketed by the pharmaceutical company GlaxoSmithKline (GSK) as a stand-alone drug or for use in combination with metformin or with glimepiride .
- Results : Despite rosiglitazone’s effectiveness at decreasing blood sugar in type 2 diabetes mellitus, its use decreased dramatically as studies showed apparent associations with increased risks of heart attacks .
-
Anti-Inflammatory and Anti-Cancer Capabilities
- Field : Oncology and Immunology
- Application : Studies have shown that rosiglitazone has not only hypoglycemic effect but also anti-inflammatory and anti-cancer capabilities .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
安全和危害
Rosiglitazone carries a risk of causing hypoglycemia and improves insulin resistance significantly . It is associated with an increased risk of myocardial ischemia . It is suspected of damaging fertility or the unborn child . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
属性
IUPAC Name |
5-[[4-[2-[pyridin-2-yl(trideuteriomethyl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,15H,10-12H2,1H3,(H,20,22,23)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASAKCUCGLMORW-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rosiglitazone-d3 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。